N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-fluorophenyl group at the 2-position and a phenylacetamide substituent at the 3-position. Its synthesis likely follows a multi-step pathway involving cyclization and S-alkylation reactions, as demonstrated in analogous thieno-pyrazole systems . Key structural characteristics include:
- Substituents: The 4-fluorophenyl group enhances lipophilicity and electronic effects, while the phenylacetamide moiety introduces hydrogen-bonding capacity via the carbonyl and amide groups.
- Spectroscopic validation: IR and NMR data confirm the presence of the C=O (1663–1682 cm⁻¹) and C=S (1247–1255 cm⁻¹) groups, as well as the absence of S–H stretching (~2500–2600 cm⁻¹), supporting the thione tautomeric form .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFRHAJWAJQAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase 3 (hdac3) with an ic 50 value of 80 nm. HDAC3 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
If it acts similarly to other hdac3 inhibitors, it would bind to the active site of the enzyme, preventing it from removing acetyl groups from histones.
Biochemical Pathways
Inhibition of hdac3 can affect gene expression by altering the structure of chromatin, the material that makes up chromosomes. This can have downstream effects on numerous biological processes, including cell growth, differentiation, and apoptosis.
Result of Action
Hdac3 inhibitors can lead to hyperacetylation of histones, which can loosen the structure of chromatin and promote gene transcription. This can result in changes to cellular functions and behaviors.
Biochemical Analysis
Biochemical Properties
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 359.44 g/mol. It features a thieno[3,4-c]pyrazole core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FN₃OS₂ |
| Molecular Weight | 359.44 g/mol |
| CAS Number | 1226446-74-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of N-phenylacetamide have shown promising results against various cancer cell lines. In particular, compounds similar to this structure demonstrated cytotoxic effects against prostate carcinoma (PC3) cells.
- Cytotoxicity Data :
The mechanism underlying the anticancer activity appears to involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation. The thieno[3,4-c]pyrazole scaffold is known to interact with multiple targets within cancer cells, potentially leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of derivatives based on this compound. Variations in substituents on the aromatic rings can significantly influence biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., fluorine) tend to exhibit enhanced potency.
- Substituent Positioning : The position of substituents on the phenyl ring affects binding affinity and biological activity. For example, para-substituted derivatives often show improved activity compared to ortho-substituted analogs.
Case Studies
- Anticancer Efficacy : A study evaluated various N-phenylacetamide derivatives against prostate cancer cells and found that modifications at specific positions led to increased cytotoxicity .
- Inhibition Studies : Another research focused on the inhibitory effects of related compounds on serine protease enzymes, revealing that structural modifications significantly impacted IC₅₀ values, with some compounds showing IC₅₀ values as low as 0.015 mg .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno-pyrazole derivatives with diverse pharmacological and material science applications. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thieno-Pyrazole Derivatives
Key Findings:
The sulfone derivative shows increased polarity and hydrogen-bonding capacity, making it more suitable for aqueous-phase applications.
Tautomerism :
- All analogs adopt the thione tautomer (C=S), as evidenced by the absence of S–H IR bands and consistent with the parent triazole-thione intermediates .
Synthetic Flexibility: The core thieno-pyrazole structure allows modular substitution via S-alkylation (e.g., with α-halogenated ketones) or post-synthetic oxidation (e.g., sulfone formation) .
Spectroscopic Trends :
- IR C=O stretching frequencies vary slightly (1640–1700 cm⁻¹) depending on the electron density of the acyl group, with phenylacetamide showing the highest wavenumber due to resonance stabilization .
Research Implications
The target compound’s balance of lipophilicity (4-fluorophenyl) and hydrogen-bonding capacity (phenylacetamide) positions it as a promising lead for further pharmacological optimization .
Q & A
Q. How can the synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide be optimized for higher yields?
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, particularly the fluorophenyl and thieno-pyrazolyl moieties.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for structurally similar pyrazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
Q. How can solubility and stability be systematically evaluated for this compound in preclinical studies?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-Vis spectroscopy.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (HO) to identify degradation pathways .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of reaction pathways and intermediate stability?
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
- Statistical Meta-Analysis : Apply ANOVA or mixed-effects models to account for variability in enzyme sources or cell lines .
- Structural-Activity Relationship (SAR) : Corrogate activity trends with substituent electronic properties (Hammett constants) or steric parameters.
Q. How to design a reactor system for scaling up the synthesis while maintaining regioselectivity?
Methodological Answer:
Q. What interdisciplinary approaches integrate experimental data with computational models for reaction optimization?
Methodological Answer:
- Feedback Loop Design : Implement ICReDD’s methodology, where experimental kinetic data refine computational models (e.g., microkinetic modeling) to predict optimal conditions .
- Machine Learning : Train neural networks on historical reaction data to recommend solvent-catalyst pairs for novel intermediates.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
